molecular formula C24H26O5 B14958905 ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14958905
M. Wt: 394.5 g/mol
InChI Key: VYMKJMZDPCBLCH-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H28O7. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products Formed

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

These similar compounds may exhibit different chemical and biological properties due to the variations in their substituent groups, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H26O5/c1-5-27-22(25)13-11-20-16(3)19-10-12-21(17(4)23(19)29-24(20)26)28-14-18-9-7-6-8-15(18)2/h6-10,12H,5,11,13-14H2,1-4H3

InChI Key

VYMKJMZDPCBLCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3C)C)OC1=O)C

Origin of Product

United States

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